tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate
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Overview
Description
tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate: is a synthetic organic compound. It is characterized by its unique spirocyclic structure, which includes a tert-butyl carbamate group and an amino group. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with an amine, followed by protection of the amino group with a tert-butyl carbamate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, and substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- tert-butyl N-{3-oxo-7-oxaspiro[3.5]nonan-1-yl}carbamate
- tert-butyl N-({2-amino-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
- tert-butyl (7-oxospiro[3.5]nonan-2-yl)carbamate
Uniqueness: tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate is unique due to its specific spirocyclic structure and the presence of both an amino group and a tert-butyl carbamate group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-9(14)13(10)4-6-17-7-5-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZZXVIXSZHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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